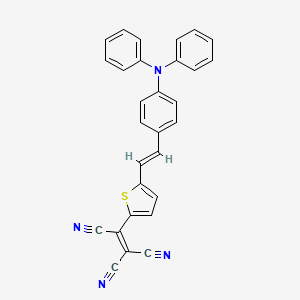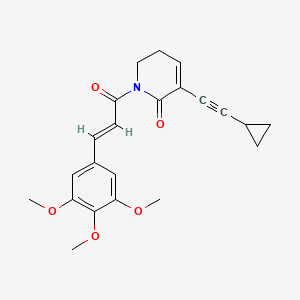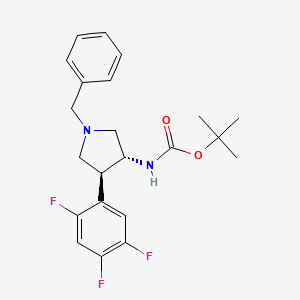
1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 . This compound is known for its unique structural properties, which include multiple amino and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at the 1,4,5,8 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Etherification: The amino-substituted anthracene is then reacted with 4-propylphenol in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting its function. The phenoxy groups may enhance the compound’s solubility and facilitate its interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione is unique due to the presence of propyl groups on the phenoxy substituents, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.
Eigenschaften
CAS-Nummer |
88600-70-8 |
|---|---|
Molekularformel |
C32H32N4O4 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(4-propylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c1-3-5-17-7-11-19(12-8-17)39-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)40-20-13-9-18(6-4-2)10-14-20/h7-16H,3-6,33-36H2,1-2H3 |
InChI-Schlüssel |
LAYXNVADRWSFLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



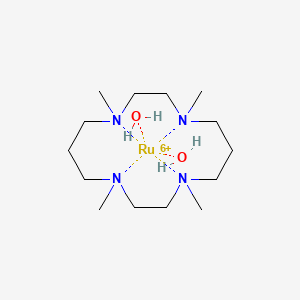
![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
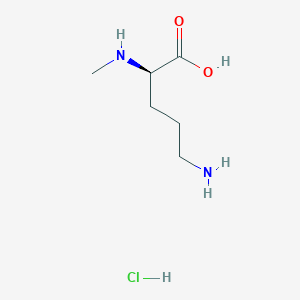
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
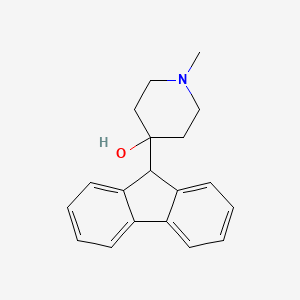
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
